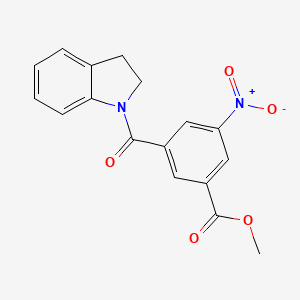![molecular formula C16H24N4O2 B5402834 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5402834.png)
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol, also known as OP-1068, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol is not fully understood, but it has been suggested that it acts as a modulator of several cellular pathways involved in cell proliferation, apoptosis, and inflammation. 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been shown to inhibit the activity of several enzymes such as cyclin-dependent kinases and phosphodiesterases, which are involved in cell cycle regulation and signal transduction.
Biochemical and Physiological Effects:
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has vasodilatory effects and improves cardiac function. 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol in lab experiments is its synthetic nature, which allows for precise control of the compound's properties. However, one limitation is the lack of information on the compound's toxicity and pharmacokinetics, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol. One direction is to study the compound's toxicity and pharmacokinetics in more detail to determine its safety and efficacy in humans. Another direction is to investigate the compound's potential therapeutic applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol involves the reaction of 8-azaspiro[4.5]decane-7,9-dione with 2-aminopyrimidine to form the intermediate compound, which is then reacted with 3-pyrrolidinol to yield 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol. This method has been described in detail in a patent application by the inventors of 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol.
Aplicaciones Científicas De Investigación
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields such as oncology, cardiovascular diseases, and neurological disorders. In oncology, 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular diseases, 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been shown to have vasodilatory effects and improve cardiac function. In neurological disorders, 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
1-[2-(1-oxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-13-3-8-20(12-13)14-2-7-17-15(18-14)19-9-5-16(6-10-19)4-1-11-22-16/h2,7,13,21H,1,3-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEFHPOBFGQAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC(=N3)N4CCC(C4)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)
![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone](/img/structure/B5402826.png)
![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5402835.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)
